Cyclopentanone, 2-(4-nitrophenyl)-
Overview
Description
Cyclopentanone, 2-(4-nitrophenyl)- is an organic compound with the molecular formula C11H11NO3 It is a derivative of cyclopentanone, where a nitrophenyl group is attached to the second carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(4-nitrophenyl)- can be synthesized through a multi-step process. One common method involves the nitration of cyclopentanone followed by the introduction of a phenyl group. The reaction typically requires a nitrating agent such as nitric acid and a catalyst to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Cyclopentanone, 2-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanone derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Cyclopentanone, 2-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentanone, 2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, influencing the activity of the compound. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the nitrophenyl group.
2-(4-Aminophenyl)cyclopentanone: A reduced form where the nitro group is converted to an amino group.
4-Nitrobenzaldehyde: A simpler aromatic compound with a nitro group.
Uniqueness
Cyclopentanone, 2-(4-nitrophenyl)- is unique due to the presence of both the cyclopentanone ring and the nitrophenyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-nitrophenyl)cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-3-1-2-10(11)8-4-6-9(7-5-8)12(14)15/h4-7,10H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWWEYDXOXZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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